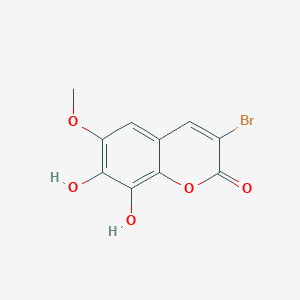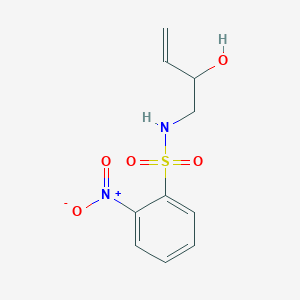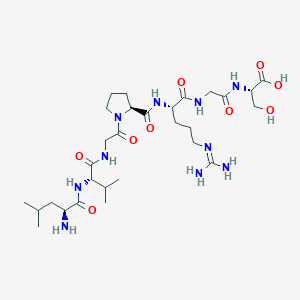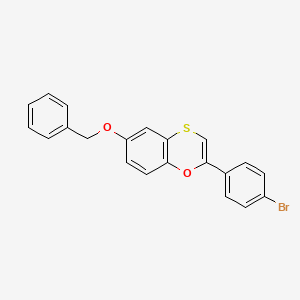
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one: is a chemical compound that belongs to the class of morpholinones It is characterized by a morpholine ring substituted with a methyl group at the 4-position and a nitrophenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the morpholine ring via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced at the 6-position through a nucleophilic aromatic substitution reaction. This involves the reaction of the morpholine derivative with 4-nitrochlorobenzene in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or other reducing agents.
Substitution: Sodium hydride, potassium carbonate, or other bases in suitable solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted morpholinones depending on the nucleophile used.
科学的研究の応用
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.
類似化合物との比較
Similar Compounds
(6R)-4-Methyl-6-phenylmorpholin-3-one: Similar structure but lacks the nitro group, which may result in different reactivity and applications.
(6R)-4-Methyl-6-(4-aminophenyl)morpholin-3-one: The amino derivative of the compound, which can have different biological activities and chemical properties.
Uniqueness
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both the nitrophenyl and methyl groups, which confer specific chemical reactivity and potential applications. The nitro group, in particular, can undergo various transformations, making the compound versatile for synthetic modifications and functionalization.
特性
CAS番号 |
920802-05-7 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC名 |
(6R)-4-methyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12N2O4/c1-12-6-10(17-7-11(12)14)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChIキー |
YLHAPEAUFXSDNX-JTQLQIEISA-N |
異性体SMILES |
CN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)





![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
